tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
CAS No.: 1373210-02-6
Cat. No.: VC11585489
Molecular Formula: C11H23NO3
Molecular Weight: 217.3
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1373210-02-6 |
---|---|
Molecular Formula | C11H23NO3 |
Molecular Weight | 217.3 |
IUPAC Name | tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate |
Standard InChI | InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12(4)8-6-5-7-9-13/h13H,5-9H2,1-4H3 |
SMILES | CC(C)(C)OC(=O)N(C)CCCCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate features a carbamate backbone (-NH(C=O)-O-) with a tert-butyl group (-C(CH₃)₃) attached to the oxygen atom. The nitrogen atom is substituted with a methyl group (-CH₃) and a 5-hydroxypentyl chain (-(CH₂)₅OH). This configuration confers both hydrophobicity (from the tert-butyl group) and hydrophilicity (from the hydroxyl group), making it amenable to diverse solvent systems.
Key Physicochemical Parameters
The compound’s molecular formula is C₁₂H₂₃NO₃, with a molar mass of 217.31 g/mol. Critical physicochemical properties include:
Property | Value |
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Hydrogen Bond Donors | 2 (hydroxyl and NH groups) |
Hydrogen Bond Acceptors | 3 (carbonyl and ether oxygens) |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 58.6 Ų |
These parameters suggest moderate bioavailability and membrane permeability, aligning with its role as a pharmaceutical intermediate.
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate involves sequential protection and deprotection steps. A common approach begins with the reaction of 5-amino-1-pentanol with methyl isocyanate to form the methylcarbamate intermediate. Subsequent tert-butylation via di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydride yields the final product .
Optimized Reaction Conditions
Key steps from patent literature and academic studies highlight:
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Solvent Selection: Anhydrous tetrahydrofuran (THF) or dichloromethane is preferred to avoid hydrolysis.
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Temperature Control: Reactions proceed at 0–5°C during Boc protection to minimize side reactions.
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Catalysts: Sodium hydride (NaH) or 4-dimethylaminopyridine (DMAP) accelerates tert-butylation .
For example, a patented method for a structurally analogous carbamate involves:
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Dissolving the precursor in anhydrous THF under nitrogen.
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Adding NaH at -10°C to 5°C.
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Introducing Boc₂O and stirring at 25–60°C for 1–3 hours.
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Purification via acid-base extraction and crystallization.
Analytical Characterization
Spectroscopic Data
While direct data for tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate is limited, analogous carbamates provide insight:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
High-Resolution Mass Spectrometry (HR-MS)
Applications in Medicinal Chemistry
Role as a Pharmaceutical Intermediate
tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate serves as a precursor for protease inhibitors and kinase modulators. Its hydroxypentyl moiety facilitates interactions with enzymatic active sites, while the tert-butyl group enhances metabolic stability.
Case Study: Vonoprazan Fumarate Synthesis
In a patented route , a similar carbamate is used to synthesize vonoprazan fumarate, a potassium-competitive acid blocker. The tert-butyl group protects the carbamate during sulfonation steps, which is later removed under acidic conditions.
Future Research Directions
Exploration of Bioactivity
Screening against serine hydrolases and cytochrome P450 isoforms could reveal therapeutic potential. Molecular docking studies predict strong binding to trypsin-like proteases.
Process Optimization
Continuous-flow synthesis and biocatalytic routes may improve yield and sustainability. Enzymatic tert-butylation using lipases is under investigation .
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